molecular formula C12H19N3O2 B8559714 tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate

tert-butylN-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate

Cat. No. B8559714
M. Wt: 237.30 g/mol
InChI Key: YZZBBOFJLVQKOP-UHFFFAOYSA-N
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Patent
US07932270B2

Procedure details

To a solution of tert-butyl (3-((1,3-dioxoisoindolin-2-yl)methyl)pyridin-2-yl)methylcarbamate (30 g, 81 mmol) in MeOH (450 mL) at 0° C. was added hydrazine (25 mL, 810 mmol). The mixture was allowed to warm to room temperature and stirred overnight. The precipitate was filtered off, and the filtrate was concentrated to dryness. The residue was triturated with dichloromethane (500 mL) and filtered. Concentration of the filtrate afforded tert-butyl (3-(aminomethyl)pyridin-2-yl)methylcarbamate in quantitative yield (18.7 g). LRMS (M+H+) m/z 238.1.
Name
tert-butyl (3-((1,3-dioxoisoindolin-2-yl)methyl)pyridin-2-yl)methylcarbamate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][C:13]1[C:14]([CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[N:15][CH:16]=[CH:17][CH:18]=1.NN>CO>[NH2:3][CH2:12][C:13]1[C:14]([CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])=[N:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
tert-butyl (3-((1,3-dioxoisoindolin-2-yl)methyl)pyridin-2-yl)methylcarbamate
Quantity
30 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC=1C(=NC=CC1)CNC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
NN
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with dichloromethane (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C(=NC=CC1)CNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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